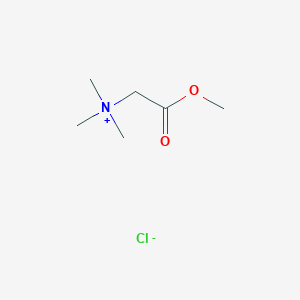

Betaine Methyl Ester Chloride

Description

Contextualization within Quaternary Ammonium (B1175870) Compound Chemistry and Betaine (B1666868) Derivatives

Quaternary ammonium compounds (QACs) are a broad class of substances characterized by a central nitrogen atom bonded to four organic groups, carrying a positive charge. wikipedia.org These compounds are salts of quaternary ammonium cations. wikipedia.org Betaines, in a chemical context, are neutral compounds that possess a positively charged cationic functional group, such as a quaternary ammonium ion, which bears no hydrogen atoms, and a negatively charged functional group, like a carboxylate group. wikipedia.org The archetypal compound of this class is N,N,N-trimethylglycine, often called glycine (B1666218) betaine, originally discovered in sugar beets. wikipedia.org

Betaine Methyl Ester Chloride fits squarely within this chemical landscape as a betaine derivative. It is structurally derived from glycine betaine through the esterification of the carboxylate group with methanol (B129727). nih.govuc.pt This transformation converts the zwitterionic (internally neutral) nature of glycine betaine into a distinct cationic salt, specifically a quaternary ammonium chloride. This positions it as a member of the "ester-quat" family, a group of QACs that contain an ester linkage and are noted for properties such as susceptibility to hydrolysis, which can be an advantage for biodegradability. wikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2-methoxy-2-oxoethyl)-trimethylazanium;chloride | nih.gov |

| CAS Number | 3032-10-8 | nih.govchemicalbook.com |

| Molecular Formula | C₆H₁₄ClNO₂ | nih.gov |

| Molecular Weight | 167.63 g/mol | nih.gov |

| Melting Point | 167 °C (decomposes) | chemicalbook.com |

| SMILES | CN+(C)CC(=O)OC.[Cl-] | nih.gov |

Academic Significance in Contemporary Organic Synthesis and Materials Science

The academic significance of this compound lies primarily in its utility as a reactive intermediate and a building block in both organic synthesis and materials science.

In the realm of organic synthesis , the compound serves as a valuable precursor. Researchers have detailed its synthesis from readily available starting materials like betaine hydrochloride. uc.ptgoogle.com A common laboratory-scale synthesis involves the esterification of betaine hydrochloride using thionyl chloride and methanol, refluxing the mixture to produce the target compound. uc.pt This ester can then be employed in subsequent reactions. For instance, it is a key reagent in transesterification reactions for producing other betainate esters. uc.pt It has also been documented as a starting material for the synthesis of betaine hydrochloride itself through hydrolysis, a reaction that can achieve a high yield under specific conditions. chemicalbook.com

Table 2: Example Synthesis of this compound as a Reaction Intermediate

| Parameter | Details | Source |

|---|---|---|

| Reactants | Betaine hydrochloride (BetHCl), Thionyl chloride (SOCl₂), Methanol | uc.pt |

| Reaction Type | Esterification | uc.pt |

| Conditions | Refluxed for 4 hours at 70 °C | uc.pt |

| Subsequent Use | Intermediate for the synthesis of Starch Betainate via transesterification | uc.pt |

In materials science , this compound is explored for its role in modifying natural and synthetic polymers. By reacting it with polymers containing hydroxyl groups, such as starch or cellulose (B213188), the cationic betaine moiety can be covalently bonded to the polymer backbone. uc.ptacs.org This process, known as cationization, imparts a positive charge to the material, altering its properties and opening up new applications. For example, the synthesis of starch betainate has been proposed as a method to create dry strength additives for the paper industry. uc.pt Similarly, researchers have investigated the esterification of polymers like hydroxyethyl (B10761427) cellulose (HEC) and polyvinyl alcohol (PVA) with betaine derivatives to create new materials, using coupling agents like 1,1′-carbonyldiimidazole (CDI) to facilitate the reaction. acs.org These modified polymers are of interest for their potential use in various applications, including as flocculants for wastewater treatment. uc.pt

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO2 |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

(2-methoxy-2-oxoethyl)-trimethylazanium;chloride |

InChI |

InChI=1S/C6H14NO2.ClH/c1-7(2,3)5-6(8)9-4;/h5H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

OSLWYMJLUIYBIG-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CC(=O)OC.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Betaine Methyl Ester Chloride

Esterification of Betaine (B1666868) Hydrochloride

The conversion of betaine hydrochloride to its methyl ester is a foundational reaction for creating more complex betaine-derived compounds. This process involves the reaction of the carboxylic acid group of betaine with an alcohol, in this case, methanol (B129727), to form an ester linkage. Several synthetic strategies have been developed to achieve this transformation efficiently.

Thionyl Chloride-Mediated Esterification in Protic Solvents

A common and effective method for the synthesis of betaine methyl ester chloride involves the use of thionyl chloride (SOCl₂) in a protic solvent such as methanol. uc.ptgoogle.com This approach is adapted from classical methods for amino acid esterification. uc.pt The process begins with the slow, dropwise addition of thionyl chloride to methanol, typically in an ice bath to control the exothermic reaction. Betaine hydrochloride is then added to this mixture. uc.ptgoogle.com The reaction proceeds by refluxing the solution, for instance, at 70°C for 4 hours. uc.ptgoogle.com The thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ activates the carboxylic acid group of betaine, facilitating the nucleophilic attack by methanol. This method is noted for its high efficiency, achieving conversions of up to 86%. uc.pt

| Reactants | Reagents & Solvents | Reaction Conditions | Conversion/Yield | Source(s) |

| Betaine Hydrochloride | Thionyl Chloride, Methanol | Reflux at 70°C for 4 h | 86% Conversion | uc.pt |

| Betaine Hydrochloride | Thionyl Chloride, Methanol | Dropwise SOCl₂ addition in ice bath, followed by reflux | Not specified | google.com |

Acid-Catalyzed Esterification Approaches

Direct acid-catalyzed esterification represents an alternative pathway to betaine esters. In this method, a strong acid catalyst is used to protonate the carboxylate group of betaine, thereby activating it for nucleophilic attack by an alcohol. researchgate.net Various acids have been employed for this purpose. For instance, sulfuric acid has been used as a catalyst in reactions with long-chain alcohols like hexadecanol (B772) to produce the corresponding betaine esters. google.com The reaction is typically driven to completion by using an excess of the alcohol. google.com Methane (B114726) sulfonic acid (MSA) has also been identified as a highly effective and more environmentally benign catalyst for this transformation. researchgate.net The acid-catalyzed approach is considered advantageous as it can be a one-step process that avoids harsh reagents like thionyl chloride. researchgate.net

Evaluation of Reaction Parameters and Yield Optimization

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of this compound synthesis. Key variables include temperature, reaction time, and the molar ratio of reactants and catalysts.

In acid-catalyzed methods, temperature plays a significant role. Reactions using sulfuric acid as a catalyst have been conducted at 120°C for 24 hours. google.com Under these conditions, an initial small-scale reaction yielded 20.3% of the product. By scaling up the reaction five-fold while maintaining the same temperature and time, the yield was improved to 40.2%, demonstrating the impact of reactant concentration and scale. google.com

For the thionyl chloride-mediated method, a conversion rate of 86% has been reported, indicating high efficiency under optimized conditions (reflux at 70°C for 4 hours). uc.pt In related sustainable syntheses of other betaine esters, such as glyceryl betaine esters, optimization of parameters has led to yields as high as 90% in solvent-free conditions. rsc.orgresearchgate.net

| Method | Catalyst/Reagent | Temperature | Time | Yield/Conversion | Source(s) |

| Acid-Catalyzed | Sulfuric Acid | 120°C | 24 h | 40.2% | google.com |

| Thionyl Chloride-Mediated | Thionyl Chloride | 70°C | 4 h | 86% Conversion | uc.pt |

| Acid-Catalyzed (Glycerol Ester) | None (Self-catalyzed) | Optimized | Optimized | up to 90% | rsc.org |

Development of Sustainable Synthetic Routes

Efforts have been made to develop greener and more sustainable routes for producing betaine esters. A notable advancement is the direct esterification of betaine hydrochloride with glycerol (B35011) without any external catalyst or solvent. rsc.orgresearchgate.net This process utilizes two bio-based co-products: glycine (B1666218) betaine from the sugar beet industry and glycerol from the vegetable oil industry. rsc.org The inherent acidity of betaine hydrochloride itself is harnessed to catalyze the reaction, representing a significant step forward in sustainable chemistry. rsc.orgresearchgate.net

Another approach towards sustainability involves the use of methane sulfonic acid (MSA) as a catalyst. researchgate.net MSA is considered a "green" acid because it is readily biodegradable, less corrosive than traditional mineral acids like sulfuric acid, and is a naturally occurring compound within the sulfur cycle. researchgate.net These methods reduce reliance on hazardous chemicals and minimize waste, aligning with the principles of green chemistry.

Mechanistic Investigations of Betaine Ester Formation

Understanding the reaction mechanism is essential for optimizing synthetic protocols and expanding the utility of betaine esterification. Computational and experimental studies have provided significant insights into the pathways of this reaction.

Exploration of Nucleophilic Addition-Elimination Pathways

The acid-catalyzed esterification of betaine proceeds through a nucleophilic addition-elimination mechanism, but with notable deviations from classical models. rsc.orgmdpi.com The reaction consists of two primary steps: the nucleophilic addition of an alcohol to the betaine's carboxyl group, followed by the elimination of a water molecule to form the ester. mdpi.com

Computational studies using Density Functional Theory (DFT) have revealed that the mechanism differs from the classical Watson and Ingold pathways. rsc.orgresearchgate.netmdpi.com In the case of betaine hydrochloride, the cluster contains a non-dissociated HCl molecule. This trapped HCl molecule plays a crucial role by acting as a proton relay or shuttle. rsc.orgresearchgate.net It facilitates the formation of a constrained six-membered ring transition state for both the nucleophilic addition and the subsequent water elimination steps. rsc.orgresearchgate.net This pathway effectively lowers the activation energy barriers for the reaction. mdpi.com The initial step is the nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.comlibretexts.org The carbonyl group is then reformed by the elimination of a water molecule, completing the substitution. chemistrysteps.com

Role of Acidic Catalysis and Proton Relay Mechanisms

In the esterification of betaine to form this compound, acidic catalysis plays a pivotal role that deviates from classical mechanisms. rsc.orgresearchgate.net Computational studies, particularly Density Functional Theory (DFT) calculations, have revealed that the reaction does not proceed through traditional pathways due to the unique zwitterionic nature of betaine. mdpi.comresearchgate.net A key finding is the involvement of a non-dissociated acid molecule, such as hydrogen chloride (HCl), which acts as a proton relay or shuttle. rsc.orgresearchgate.netmdpi.com

This mechanism, often referred to as a Grotthuss-like mechanism, involves the acid catalyst facilitating the transfer of protons in a concerted manner. mdpi.com Specifically, the trapped HCl molecule enables the formation of an unconstrained six-membered ring transition state during both the nucleophilic addition of the alcohol to the carboxyl group and the subsequent elimination of a water molecule. rsc.orgresearchgate.net This proton relay significantly lowers the activation energy barriers for the reaction, making the esterification process more feasible. researchgate.net The role of the acid is therefore not merely to protonate the carbonyl group, but to actively participate in the transition state, guiding the proton transfers required for the reaction to proceed efficiently. rsc.org

Comparative Analysis of Esterification Mechanisms (e.g., Watson, Ingold, Bachmann-Frapper)

The esterification of betaine under acidic conditions is distinguished by a mechanism that differs significantly from the classical Watson and Ingold pathways, primarily due to strong intramolecular Coulombic repulsion. rsc.orgmdpi.com The Bachmann-Frapper mechanism has been identified through DFT calculations as the more plausible route. mdpi.comresearchgate.net

Watson and Ingold Mechanisms: These classical mechanisms involve the formation of highly unstable protonated intermediates. mdpi.com In the Watson mechanism, a double protonation of the carboxyl group leads to a C(OH)₂⁺ moiety. mdpi.comresearchgate.net The Ingold mechanism involves the subsequent dehydration of this intermediate to form a reactive acylium ion (CO⁺). mdpi.comresearchgate.net For betaine, the formation of these intermediates is energetically forbidden. mdpi.com The close proximity of the positive charge on the quaternary ammonium (B1175870) group (N(CH₃)₃⁺) and the required second positive charge on the carboxyl group results in intense electrostatic repulsion, rendering these intermediates impossible to form. mdpi.comresearchgate.net

Bachmann-Frapper Mechanism: This sequential mechanism circumvents the high-energy intermediates of the Watson and Ingold pathways. mdpi.com It proposes that an undissociated acid molecule acts as a proton relay. rsc.orgmdpi.com The process consists of two main steps: the nucleophilic addition of the alcohol to the carboxyl group, followed by the elimination of water. mdpi.com In each step, the acid molecule facilitates the necessary proton transfers via a six-membered transition state, which avoids the direct formation of a doubly charged species and thus lowers the activation barrier. rsc.orgresearchgate.netmdpi.com Studies have shown that as the carbon chain length between the ammonium and carboxyl groups in betaine analogues increases, the activation barriers decrease and the reaction becomes more exergonic, though the Bachmann-Frapper mechanism remains the most viable pathway. mdpi.comresearchgate.net

| Mechanism | Key Intermediate | Feasibility for Betaine Esterification | Reasoning |

|---|---|---|---|

| Watson | Double protonated carboxyl group (C(OH)₂⁺) | No mdpi.comresearchgate.net | Strong electrostatic repulsion between the N(CH₃)₃⁺ group and the C(OH)₂⁺ moiety makes the intermediate unstable. mdpi.com |

| Ingold | Acylium ion (CO⁺) | No mdpi.comresearchgate.net | Formation requires the Watson intermediate, which is energetically forbidden due to Coulombic repulsion. mdpi.com |

| Bachmann-Frapper | Six-membered ring transition state with a proton relay molecule (e.g., HCl) | Yes mdpi.comresearchgate.net | Avoids unstable, doubly-charged intermediates by using a proton shuttle, lowering the overall activation energy. rsc.orgmdpi.com |

Derivatization and Functionalization Strategies Employing this compound

This compound serves as a versatile intermediate for the synthesis of various functionalized molecules, including polymeric derivatives and other ester analogues.

Transesterification Reactions with Polymeric Substrates

This compound is an effective reagent for the cationization of polysaccharides like starch through transesterification. nih.govuc.pt This process grafts the cationic betaine moiety onto the polymer backbone, modifying its properties. The synthesis is typically a two-step process: first, the esterification of betaine hydrochloride to yield this compound, and second, the transesterification with the polymer. uc.ptgoogle.com

The reaction can be conducted under various conditions:

In Solution: Using polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the reaction can be catalyzed by a strong acid (e.g., sulfuric acid) or performed after pre-activating the starch in an alkaline medium (e.g., NaOH/ethanol). nih.govgoogle.com Degrees of substitution (DS) up to 0.4 have been achieved in solution, although this can sometimes lead to depolymerization of the starch. nih.govuc.pt

Solid-State: To minimize polymer degradation and avoid solvents, the transesterification can be carried out in a ball mill. uc.pt In this solvent-free approach, a less corrosive solid acid like sulfamic acid can be used as a catalyst. nih.govuc.pt While the resulting degree of substitution is typically lower in the solid state, polymer degradation is minimal. nih.gov

| Method | Solvent/Medium | Catalyst/Activator | Key Outcome |

|---|---|---|---|

| Solution Phase | N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Sulfuric Acid or NaOH/ethanol pre-activation | Higher degree of substitution (up to 0.4), but potential for polymer degradation. nih.govuc.pt |

| Solid State (Ball Milling) | Solvent-free | Sulfamic Acid | Lower degree of substitution, but minimal polymer degradation. nih.govuc.pt |

Chemo-Enzymatic Synthesis of Related Betaine Esters

The synthesis of betaine esters can be achieved through chemo-enzymatic methods, which leverage the high specificity of enzymes to produce target molecules under mild conditions. While direct enzymatic transesterification starting from this compound is a plausible strategy, much of the research focuses on analogous systems, such as the synthesis of sugar esters. mdpi.com Enzymes, particularly lipases like Novozym 435, are effective catalysts for transesterification reactions involving acyl donors, such as vinyl acid esters or fatty acid methyl esters, and various hydroxyl-containing substrates. mdpi.commdpi.com

This enzymatic approach offers a more specific and environmentally compatible alternative to purely chemical routes, which often produce by-products. mdpi.com By analogy, this compound could serve as the acyl donor in a lipase-catalyzed reaction with a desired alcohol or polyol, yielding a different betaine ester. The use of deep eutectic solvents (DES) as a reaction medium has also been shown to enhance enzyme stability and reactivity in the synthesis of related esters, presenting a promising avenue for the chemo-enzymatic synthesis of novel betaine derivatives. mdpi.com

Synthesis of N-Alkyl Betaine Ester Chlorides and Analogues

This compound belongs to a broader class of betaine ester salts that can be modified to create analogues with varying properties, particularly for applications as surface-active agents. mdpi.comnih.gov A primary strategy for synthesizing these analogues involves modifying the N-alkyl groups. The general synthesis route for N-alkyl betaine ester chlorides involves the quaternization of an N,N-dimethyl-n-alkylamine with an ethyl or methyl chloroacetate. mdpi.comresearchgate.net

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Betaine (B1666868) Methyl Ester Chloride, providing unambiguous confirmation of its molecular framework through the analysis of proton and carbon nuclei.

Proton (¹H) NMR spectroscopy serves as a rapid and effective tool for confirming the synthesis of Betaine Methyl Ester Chloride and assessing the purity of the product. The spectrum provides distinct signals corresponding to the different types of protons in the molecule.

In a typical ¹H NMR spectrum of this compound, specific chemical shifts confirm the presence of the key structural components. uc.pt Research has shown characteristic singlets for the nine hydrogens of the quaternary ammonium (B1175870) group [-N⁺(CH₃)₃], the three hydrogens of the methyl ester group (-OCH₃), and the two methylene (B1212753) hydrogens (-CH₂-). uc.pt For instance, one study reported singlets at 3.34 ppm for the quaternary ammonium protons, 3.83 ppm for the methyl ester protons, and 4.36 ppm for the methylene protons. uc.pt The integration of these signals allows for the quantification of the relative number of protons, confirming the molecular structure. Furthermore, the absence of signals from starting materials, such as the methylene proton singlet of unconverted betaine hydrochloride (which appears at a slightly different shift, e.g., 4.31 ppm), can be used to calculate the conversion rate and assess product purity. uc.pt

Interactive Table: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Quaternary Ammonium [-N⁺(CH₃)₃] | 3.34 | Singlet |

| Methyl Ester (-OCH₃) | 3.83 | Singlet |

The ¹³C NMR spectrum of this compound shows characteristic peaks for the carbons of the quaternary ammonium methyl groups, the methylene group, and, crucially, the carbonyl carbon of the newly formed ester. uc.pt A representative ¹³C NMR analysis in D₂O shows signals at approximately 54.1 ppm, 63.4 ppm, and 165.7 ppm. uc.pt These shifts correspond to the carbons of the quaternary ammonium group, the methylene group, and the ester carbonyl group, respectively, providing definitive evidence of the esterification of betaine. uc.pt

Interactive Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| Quaternary Ammonium [-N⁺(CH₃)₃] | 54.1 |

| Methylene (-CH₂-) | 63.4 |

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy techniques are critical for identifying the specific functional groups present in this compound and probing the molecular environment.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within this compound by measuring the absorption of infrared radiation. The FTIR spectrum displays characteristic peaks that correspond to the vibrational frequencies of specific chemical bonds.

The analysis of this compound reveals several key absorption bands. The most telling feature is the strong band corresponding to the C=O stretching of the ester bond, which appears at a different frequency than the carboxyl group of its precursor, betaine hydrochloride. uc.pt One study identified this characteristic ester C=O stretching vibration at 1748 cm⁻¹. uc.pt Another important peak is the C-O stretching vibration, also associated with the ester group, observed around 1256 cm⁻¹. uc.pt Other notable peaks in the spectrum include C-H stretching (approx. 2974 cm⁻¹), the vibration of the –N(CH₃)₃ group (approx. 1473 cm⁻¹), and C-C stretching (approx. 1200 cm⁻¹). uc.pt

Interactive Table: FTIR Characteristic Peaks for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C=O Stretch | 1748 | Ester |

| C-H Stretch | 2974 | Alkyl |

| –N(CH₃)₃ | 1473 | Quaternary Amine |

| C-O Stretch | 1256 | Ester |

Thermal Analysis Methods for Material Transformation and Stability in Research Applications

Specific research data detailing the thermogravimetric analysis (TGA) and decomposition characteristics solely for this compound were not identified in the provided search results. While TGA has been performed on related compounds and products derived from it, presenting that data would not adhere to the strict focus on the specified compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions in Related Systems

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including the phase transitions of betaine-related systems and other quaternary ammonium salts. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify melting points, glass transitions, and decomposition temperatures.

Studies on various quaternary ammonium salts have demonstrated that their thermal decomposition can be significant at temperatures around 180 °C. researchgate.net The thermal stability is a crucial factor, especially when considering applications where the compounds are subjected to elevated temperatures. researchgate.net For instance, the degradation mechanisms of different quaternary ammonium salts have been characterized using DSC, revealing that salts with a bromide (Br⁻) anion tend to degrade at higher temperatures compared to those with a chloride (Cl⁻) anion. researchgate.net

In the context of deep eutectic solvents (DESs), which can be formed from betaine derivatives, DSC is instrumental in determining their thermal stability. However, it has been noted that thermogravimetric measurements with slow heating rates may not accurately reflect long-term thermal stability. nih.gov For example, a DES composed of betainium hydrochloride, urea, and glycerol (B35011), initially reported to be stable up to 194 °C, showed signs of decomposition at much lower temperatures when held for extended periods. nih.gov

Research on sulfur-containing ammonium salts has also utilized DSC to clarify phase transition parameters. msu.ru The technique has been employed to investigate substances like ammonium sulfate (B86663) and ammonium bisulfate, providing data on their polymorphic transitions and melting points, which can be complex and influenced by experimental conditions. msu.ru The study of ammonium salts as potential subambient temperature calibrants for DSC further highlights the versatility of this technique in characterizing ionic compounds. mdpi.com

Table 1: DSC Data for Related Quaternary Ammonium Salts

Data sourced from a study on the thermal characterization of different quaternary ammonium salts. researchgate.net

Chromatographic and Allied Analytical Methodologies for Compound Characterization

Chromatographic techniques are indispensable for the separation, identification, and quantification of betaine derivatives and their potential by-products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of betaine and its derivatives. Due to the non-volatile and ionic nature of these compounds, HPLC is often preferred over gas chromatography. However, betaine itself lacks a strong chromophore, making direct UV detection challenging. To overcome this, derivatization is a common strategy to enhance detectability.

Several derivatization agents have been successfully employed for the HPLC-UV analysis of betaine. For instance, 4-bromophenacyl triflate and 2-bromo acetophenone (B1666503) can be used to form derivatives that absorb strongly in the UV spectrum, allowing for sensitive and reliable quantification. koreascience.kr One study reported a method where betaine was derivatized with 2-bromo acetophenone, enabling its simultaneous determination with choline. koreascience.kr

The choice of chromatographic mode is also critical. Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for the separation of polar compounds like betaines. uva.es When coupled with mass spectrometry (LC-MS), HPLC provides a powerful tool for both quantification and structural confirmation. sci-hub.seresearchgate.netdeepdyve.com LC-MS/MS methods have been developed for the rapid and sensitive analysis of betaine in various matrices, offering high throughput and specificity. ijbio.com

Table 2: HPLC-UV Method Parameters for Betaine Derivative Analysis

Data from a study validating HPLC-UV methods for betaine quantification. researchgate.net

While direct analysis of non-volatile quaternary ammonium salts like this compound by Gas Chromatography (GC) is not feasible, GC is a valuable tool for detecting volatile by-products that may arise during synthesis or degradation. american.edu Pyrolysis-GC is a technique where the non-volatile compound is thermally degraded in the GC injector port to produce smaller, volatile fragments that can be separated and detected. american.edufao.orgresearchgate.net

For quaternary ammonium halides, this pyrolysis often results in a Hofmann elimination reaction, yielding a tertiary amine and an alkene, which are amenable to GC analysis. american.edu This approach has been used to identify the composition of complex mixtures of commercial quaternary ammonium disinfectants. american.edu

Another approach involves in-vial derivatization or decomposition to generate volatile analytes. For example, treating aqueous samples of quaternary ammonium salts with 2,2-dimethoxypropane (B42991) under acidic conditions can lead to their decomposition into volatile products like benzyl (B1604629) chloride or N,N-dimethylaniline, which can then be analyzed by headspace GC. nih.govresearchgate.net This method avoids direct injection of the non-volatile salt, thus preventing contamination of the GC system. nih.govresearchgate.net

Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques like LC or GC, is a powerful tool for the structural elucidation of betaine derivatives. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and ionic compounds like betaines, as it allows for the detection of the intact molecular ion. ijbio.comcore.ac.uk

Tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. researchgate.netresearchgate.net For betaines, characteristic fragment ions are often observed. For instance, the fragmentation of glycine (B1666218) betaine in MS/MS experiments can yield prominent ions at m/z 58 and 59, while being notably absent at m/z 60. researchgate.netrsc.org In contrast, other betaines like γ-butyrobetaine show a strong signal at m/z 60. researchgate.netrsc.org These distinct fragmentation patterns can be used to differentiate between various betaine structures.

The neutral loss of trimethylamine (B31210) (a mass of 59 Da) is another common fragmentation pathway for quaternary ammonium compounds. rsc.org High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the parent ion and its fragments, further confirming the compound's identity. researchgate.net

Table 3: Characteristic MS/MS Fragments of Betaines

Data compiled from studies on the mass spectrometric analysis of betaines and related compounds. researchgate.netrsc.org

Solution-Phase Characterization Techniques

Understanding the behavior of this compound in solution is crucial for many of its potential applications.

Viscometry is a key technique for studying the rheological properties of solutions containing betaine esters and for evaluating their effects on polymer solutions. The viscosity of a solution is sensitive to intermolecular interactions and the hydrodynamic volume of the solutes.

In the context of polymer modification, the addition of betaine surfactants can significantly alter the viscosity of polymer solutions. researchgate.netbingonytt.com For instance, short-chain betaine surfactants can decrease the viscosity of a polymer solution due to electrostatic shielding effects. researchgate.net Conversely, long-chain betaine surfactants at higher concentrations can form worm-like micelles that promote intermolecular association between polymer chains, leading to an increase in viscosity. researchgate.net

The viscosity of deep eutectic solvents (DESs) based on betaine has also been investigated. researchgate.net These systems can exhibit significantly higher viscosities compared to common organic solvents. researchgate.net The viscosity of these DESs is highly dependent on temperature, with viscosity decreasing as temperature increases. researchgate.net

Studies on N-alkyl betaine ethyl ester chlorides have shown that their viscometric properties are related to their micellization behavior. nih.gov The viscosity of aqueous solutions of these compounds can be used to determine their critical micelle concentration (CMC). nih.govnih.gov Furthermore, viscometry has been used to estimate the average degree of polymerization of cellulose (B213188) that has been modified with betaine. ncsu.edu

The interaction of betaine derivatives with other components in solution, such as mucin, has also been assessed through rheological measurements. mdpi.com An increase in the viscosity of mucin solutions in the presence of betaine-based ionic liquids above their critical aggregation concentration suggests a mucoadhesive effect. mdpi.com

Table 4: Compounds Mentioned

Dynamic Light Scattering (DLS) for Micellar Aggregation and Colloidal Stability

Dynamic Light Scattering (DLS) is a critical analytical technique for investigating the behavior of surfactants in solution, providing valuable insights into the formation, size, and distribution of micelles. nih.gov This non-invasive method measures the fluctuations in scattered light intensity resulting from the Brownian motion of particles, which allows for the determination of their hydrodynamic diameter (dₕ). nih.gov For ester-containing quaternary ammonium compounds like this compound, DLS is instrumental in characterizing their aggregation properties above the critical micelle concentration (CMC) and assessing the colloidal stability of the resulting system.

Detailed research into the micellar formation of analogous compounds, specifically N-alkyl betaine ethyl ester chlorides, offers significant findings applicable to this class of surfactants. nih.govmdpi.com A study focusing on the N-dodecyl betaine ethyl ester chloride (C₁₂BetC₂Cl) homolog provides a clear example of how DLS is used to elucidate complex micellar behavior in aqueous solutions. nih.govnih.gov

The DLS analysis of C₁₂BetC₂Cl at 25 °C revealed particularly interesting results regarding its aggregation characteristics. nih.gov A key finding was the presence of two distinct types of micelles of different sizes coexisting in the solution, indicating a complex aggregation process rather than the formation of a single, uniform micelle population. nih.govnih.gov This phenomenon highlights that changes in the physicochemical parameters of the solution around the CMC are directly linked to this bimodal micelle distribution. nih.gov

Investigations were carried out at several concentrations above the CMC to understand the influence of surfactant concentration on micelle size and distribution. nih.gov The measurements provide a snapshot of how these aggregates behave as the system becomes more concentrated.

Below is an interactive data table summarizing the concentrations at which the N-dodecyl betaine ethyl ester chloride was studied. DLS measurements at these points showed a distribution of micelle sizes, revealing the complex nature of the colloidal system.

| Concentration (mol·kg⁻¹) | Concentration (relative to CMC) | Primary Observation |

|---|---|---|

| 0.05 | ~3.3 x CMC | Presence of two distinct micelle populations of different sizes. nih.gov |

| 0.1 | ~6.7 x CMC | Continued presence of bimodal micelle size distribution. nih.gov |

| 0.2 | ~13.3 x CMC | Bimodal micelle size distribution persists at higher concentrations. nih.gov |

The persistence of two micelle populations across a range of concentrations suggests a sophisticated equilibrium between different aggregate structures. nih.gov This behavior is crucial for understanding the colloidal stability and performance of betaine ester-based surfactants in various applications. The ability of DLS to resolve these different-sized aggregates provides essential data for formulating products with desired stability and performance characteristics.

Theoretical and Computational Studies of Betaine Methyl Ester Chloride

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of Betaine (B1666868) Methyl Ester Chloride at the molecular level. These ab initio and semi-empirical methods are employed to solve the Schrödinger equation, providing detailed insights into the molecule's electronic structure and preferred three-dimensional arrangement.

For Betaine Methyl Ester Chloride, these calculations typically focus on optimizing the molecular geometry to find the lowest energy conformation. This involves determining key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations would explore the rotational barrier around the C-C and C-O single bonds to identify the most stable spatial arrangement of the trimethylammonium and methyl ester groups.

Furthermore, quantum chemical methods are used to map the electron density distribution and calculate atomic charges. In this compound, a significant positive charge is localized on the quaternary ammonium (B1175870) group, -[N+(CH3)3], while the ester group, -C(=O)OC, exhibits a more complex distribution of partial charges. These charge distributions are critical for understanding the molecule's polarity, its interaction with other molecules, and its reactivity. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information about the regions of the molecule most likely to act as electron donors and acceptors, respectively, which is crucial for predicting chemical reactivity. mdpi.com

Density Functional Theory (DFT) for Reaction Mechanism Prediction and Energy Surface Mapping

Density Functional Theory (DFT) has become a primary tool for investigating the chemical reactions involving betaine esters, offering a balance between computational cost and accuracy. It is particularly effective for mapping potential energy surfaces and predicting reaction mechanisms.

DFT calculations have been instrumental in understanding the acid-catalyzed esterification of betaine, the precursor to this compound. mdpi.comrsc.org Studies investigating the reaction between betaine and an alcohol (e.g., glycerol) in the presence of hydrochloric acid have shown that traditional mechanisms, such as those proposed by Watson and Ingold, are energetically unfavorable due to electrostatic repulsion from the positively charged ammonium group. mdpi.com

Instead, DFT modeling supports an alternative pathway, the Bachmann–Frapper mechanism, which involves two main steps: nucleophilic addition of the alcohol to the betaine's carboxyl group, followed by the elimination of a water molecule. mdpi.comrsc.org A key finding from these studies is the role of a non-dissociated HCl molecule, which acts as a proton shuttle. This participation lowers the activation energy by enabling the formation of stable, six-membered ring transition states for both the C-O bond formation and the subsequent water elimination steps. rsc.org

Below is a table of calculated activation barriers and reaction free enthalpies for the esterification of betaines with varying carbon chain lengths, illustrating the impact of molecular structure on reactivity.

| Betaine Structure | First Activation Barrier (kcal/mol) | Second Activation Barrier (kcal/mol) | Overall Reaction Free Enthalpy (kcal/mol) |

| (CH₃)₃N⁺(CH₂)₁CO₂⁻ | +22.4 | +19.4 | +11.5 |

| (CH₃)₃N⁺(CH₂)₂CO₂⁻ | +23.5 | +11.5 | +13.8 |

| (CH₃)₃N⁺(CH₂)₃CO₂⁻ | +20.6 | +12.7 | +13.0 |

| This data, derived from DFT calculations, shows the energy profiles for the Bachmann–Frapper esterification mechanism. The second activation barrier is relative to the reaction intermediate. mdpi.com |

Computational methods are essential for understanding how this compound interacts with its environment, particularly in solution. Solvation plays a critical role in the behavior of ionic species, and DFT calculations, often combined with continuum solvent models (like the Polarizable Continuum Model, PCM), can predict how the solvent stabilizes the charged moieties of the molecule.

These models help in quantifying the solvation energy and understanding how the solvent influences molecular conformation and reactivity. For more detailed insights, explicit solvent molecules are included in the calculations to model specific short-range interactions, such as hydrogen bonding between the ester's carbonyl oxygen and protic solvent molecules. researchgate.net Studies on related betaine systems show that intermolecular hydrogen bonding and intramolecular interactions are significant factors governing the behavior of these molecules in solution. researchgate.netresearchgate.net

The interaction between the cationic head -[N+(CH3)3] and the chloride anion (Cl-) is a key intermolecular force. DFT can model this ion pairing, showing how the interaction is mediated by solvent molecules. In the context of its synthesis, the role of HCl as a proton relay highlights a crucial intermolecular interaction that facilitates the reaction by lowering activation barriers. mdpi.comrsc.org

Molecular Dynamics Simulations for Dynamic Behavior in Solution and Self-Assembly (where applicable for betaine ester systems)

While DFT and quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For betaine ester systems, particularly those with longer alkyl chains, MD simulations are invaluable for studying their behavior in aqueous solutions, including aggregation and self-assembly. nih.gov

MD simulations model the motions of atoms and molecules by solving Newton's equations of motion. These simulations can reveal how individual betaine ester molecules move, rotate, and interact with solvent molecules and each other. researchgate.net For amphiphilic betaine esters, these simulations can predict and analyze the formation of micelles, which are aggregates where the hydrophobic tails cluster together to minimize contact with water, while the hydrophilic heads remain exposed to the solvent. nih.govnih.gov

Studies on N-alkyl betaines have used MD to investigate their adsorption at interfaces, such as the air-water interface. nih.gov These simulations show how the molecules orient themselves, with the polar head group interacting with the water phase and the nonpolar tail extending into the air. Such studies are crucial for understanding the surfactant properties of these compounds. The dynamic nature of these simulations allows for the characterization of the structure, size, and stability of the resulting self-assembled structures, such as spherical or wormlike micelles. nih.govacs.org

Computational Prediction of Structure-Reactivity Relationships and Compound Stability

Computational chemistry provides a powerful framework for establishing relationships between a molecule's structure and its chemical reactivity and stability. For this compound and its analogs, these predictions are derived from parameters calculated using quantum chemistry and DFT.

A direct example of a structure-reactivity relationship is seen in the esterification of betaines with varying spacer lengths between the functional groups. mdpi.com DFT calculations quantitatively demonstrate that increasing the number of methylene (B1212753) units between the trimethylammonium and carboxylate groups leads to lower activation energies and more favorable reaction thermodynamics. mdpi.com This is attributed to the decreased electrostatic destabilization of reaction intermediates. mdpi.com

General reactivity descriptors can also be calculated to predict stability and reaction propensity. These include:

HOMO-LUMO Energy Gap: A larger gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally implies higher kinetic stability and lower chemical reactivity.

Ionization Potential and Electron Affinity: These values, related to the HOMO and LUMO energies, indicate the ease of removing or adding an electron, respectively, providing insight into the molecule's susceptibility to oxidation or reduction.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. mdpi.com

These computational tools allow for the in silico screening and design of new betaine derivatives with tailored stability and reactivity for specific applications.

Advanced Applications and Research Directions in Chemical Science

Utilization in Bio-Based Polymeric Materials and Modified Substrates

The reactivity of the ester group in betaine (B1666868) esters allows for the chemical modification of natural polymers rich in hydroxyl groups, such as starch and cellulose (B213188). This functionalization imparts cationic properties to these biopolymers, opening up new avenues for their use in various industrial and biomedical applications.

Starch, a readily available and biodegradable polymer, can be chemically modified to introduce cationic charges, thereby enhancing its functionality for applications in papermaking and other industries. The esterification of starch with betaine derivatives, resulting in starch betainate, is a promising approach to achieve this.

One common method for synthesizing starch betainate involves the transesterification of starch with betaine methyl ester. uc.pt This process can be carried out under various conditions, both in solution and in a solid-state, using either alkaline or acidic catalysts. fao.org A typical synthesis first involves the esterification of betaine hydrochloride with methanol (B129727) to produce betaine methyl ester chloride. uc.pt Subsequently, starch is reacted with this intermediate. For instance, research has shown that degrees of substitution up to 0.4 can be achieved in solution, although this can sometimes be accompanied by depolymerization of the starch. uc.ptfao.org Solid-state synthesis using a ball mill offers an alternative that minimizes degradation. fao.org

The reaction conditions for the transesterification of starch in solution to produce starch betainate have been explored, with variables including the choice of solvent and catalyst. google.com

Table 1: Reaction Conditions for Transesterification of Starch in Solution

| Experiment | Starch Pre-activation | Solvent | Molar Ratio (MeBetCl/AGU) | Degree of Substitution (DS) |

|---|---|---|---|---|

| 1 | Alkaline (NaOH/ethanol) | DMF | 3 | 0.40 |

| 2 | Alkaline (NaOH/ethanol) | DMSO | 3 | 0.25 |

| 3 | Acidic (H₂SO₄) | DMF | 2 | 0.15 |

| 4 | Acidic (H₂SO₄) | DMSO | 2 | 0.20 |

Data sourced from studies on starch betainate synthesis. google.com

The resulting cationic starch, starch betainate, exhibits properties that are highly beneficial for the paper industry. researchgate.net The introduction of cationic groups improves the affinity of starch for the negatively charged cellulose fibers in paper pulp. google.com This enhanced interaction leads to better retention of fines and fillers, improved drainage during the papermaking process, and increased mechanical strength of the final paper product. google.com Starch betainate is considered a more environmentally friendly alternative to traditional cationic starch ethers due to its composition of natural and biodegradable components. researchgate.net

Similar to starch, cellulose can be functionalized through esterification with betaine to create cationic cellulose esters with a range of potential applications. A novel method for this modification involves the use of p-toluenesulfonyl chloride (TsCl) for the in-situ activation of betaine in a mixed solvent system of N,N-dimethylacetamide/lithium chloride (DMAc/LiCl). ncsu.edu

This process allows for the covalent attachment of betaine to the cellulose backbone. nih.gov The degree of substitution (DS), which represents the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit (AGU) of cellulose, can be controlled by adjusting the reaction parameters such as temperature, time, and the molar ratio of the reactants. ncsu.edu Research has demonstrated that increasing the proportions of betaine and TsCl generally leads to a higher DS. ncsu.edu For example, a DS of 1.68 has been achieved at 90 °C over 32 hours. researchgate.net

Table 2: Influence of Reaction Parameters on the Degree of Substitution (DS) of Betaine-Modified Cellulose

| Molar Ratio (AGU:TsCl:Betaine) | Temperature (°C) | Time (h) | Degree of Substitution (DS) |

|---|---|---|---|

| 1:1:1 | 80 | 24 | 0.52 |

| 1:2:2 | 80 | 24 | 1.15 |

| 1:2:3 | 80 | 24 | 1.34 |

| 1:2:3 | 90 | 32 | 1.68 |

Data derived from research on the esterification of cellulose with betaine. ncsu.eduresearchgate.net

The introduction of betaine moieties into the cellulose structure significantly alters its physicochemical properties. The modified cellulose esters exhibit a more porous nature and a decrease in crystallinity compared to unmodified cellulose. ncsu.eduresearchgate.net While the thermal stability of the cellulose esters is somewhat reduced, they become more difficult to degrade completely. ncsu.eduresearchgate.net An important functional property of betaine-modified cellulose is its ability to adsorb anionic substances, which opens up possibilities for its use in areas such as wastewater treatment and as a component in specialty materials. ncsu.edu

Betaine-based hydrogels are gaining attention for their potential in biomedical applications, largely due to their excellent hydration capabilities, biocompatibility, and antifouling properties that minimize interactions with proteins and cells. nih.gov These characteristics make them suitable candidates for applications such as wound dressings and drug delivery systems. nih.govnih.gov

The synthesis of these hydrogels often involves the modification of existing biocompatible polymers, such as chitosan (B1678972) or hydroxyethyl (B10761427) cellulose (HEC), with betaine derivatives. nih.govnih.gov For instance, betaine can be grafted onto a chitosan backbone to enhance its antibacterial properties. nih.gov Similarly, HEC can be modified through esterification with N-chlorobetainyl chloride to improve its mucoadhesive properties. nih.gov The resulting betaine-modified HEC has been shown to have significantly higher mucoadhesion compared to the unmodified polymer. nih.gov

While direct synthesis of hydrogels using this compound as a primary monomer is not extensively documented, the principle of incorporating betaine esters into polymer networks to create hydrogels is a key area of research. These betaine-containing hydrogels can be designed to be responsive to environmental stimuli such as pH and temperature, which is a desirable feature for controlled drug release applications. nih.gov The inherent biocompatibility and biodegradability of the betaine component are significant advantages for creating advanced biomedical material platforms. nih.gov

Role in Ionic Liquids and Deep Eutectic Solvents Research

Betaine esters are also playing a significant role in the development of novel solvent systems, specifically in the fields of ionic liquids (ILs) and deep eutectic solvents (DESs). These materials are being explored as greener and more designable alternatives to traditional volatile organic solvents.

Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. chemjournal.kz Betaine and its esters are effective HBAs for the formation of DESs. mdpi.com

A variety of DESs have been synthesized using betaine as the HBA with different HBDs, including polyols like 1,2-propanediol. mdpi.comnih.gov The physical properties of these DESs, such as density and viscosity, are dependent on the molar ratio of the components and the temperature. mdpi.com

Table 3: Examples of Betaine-Based Deep Eutectic Solvents

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) |

|---|---|---|

| Betaine | 1,2-Propanediol | 1:3.5 |

| Betaine | 1,2-Propanediol | 1:4 |

| Betaine | 1,2-Propanediol | 1:5 |

| Betaine | 1,2-Propanediol | 1:6 |

| Betaine Hydrochloride | Urea and Glycerol (B35011) | - |

Data compiled from studies on betaine-based DESs. mdpi.comnih.gov

The formation of an ester between betaine and glycerol can occur within some DES systems, indicating the incorporation of a betaine ester into the solvent structure. nih.gov These betaine-based DESs are being investigated for various applications, including as media for biocatalytic reactions and for the extraction of metal oxides. nih.gov The biodegradable and non-toxic nature of the components makes these DESs attractive "green" solvents. bohrium.com

Betaine esters are also being used to synthesize a unique class of materials known as amphotropic ionic liquid crystals. These materials exhibit both thermotropic (liquid crystal phases induced by temperature changes) and lyotropic (liquid crystal phases induced by the addition of a solvent) behavior. rsc.org

A series of betaine-ester analogues of 1-N-alkyl-3-N'-methyl imidazolium (B1220033) salts have been synthesized and shown to form liquid crystal phases. rsc.org These compounds can act as organogelators, forming gels in various organic solvents like chloroform, methanol, and ethanol. rsc.org The structure of these molecules, which combines a charged imidazolium headgroup with a long alkyl chain via a betaine ester linkage, leads to self-assembly into ordered structures, such as interdigitated bilayers, which are characteristic of liquid crystals. rsc.org

The investigation into these materials is driven by the potential to create "soft" functional materials that are biodegradable due to the cleavable ester bond. rsc.org This property is particularly interesting for applications in areas like drug delivery. The ability of these betaine ester-based ionic liquids to form gels and liquid crystal phases opens up possibilities for their use as structured reaction media or as templates for the synthesis of nanoparticles. rsc.org

Contributions to Surfactant Science and Colloidal System Engineering

The exploration of this compound and its longer-chain alkyl analogues has led to significant advancements in surfactant science. These compounds, characterized by a cationic quaternary ammonium (B1175870) headgroup and an ester linkage, exhibit unique behaviors in aqueous solutions, making them a subject of extensive research for their surface-active properties and aggregation phenomena.

Design and Characterization of Alkyl Betaine Ester Chlorides as Surface-Active Agents

Alkyl betaine ester chlorides are synthesized as amphiphilic molecules, possessing both a hydrophilic polar head group and a hydrophobic nonpolar tail. A common synthetic route involves the reaction of N,N-dimethylalkylamines with an ester of chloroacetic acid, such as ethyl chloroacetate, to yield the final N-alkyl betaine ethyl ester chloride product. mdpi.com The general structure consists of a long alkyl chain (the hydrophobic tail) attached to a nitrogen atom, which is part of the positively charged quaternary amine headgroup, with a nearby ester group. mdpi.com

The transformation of traditional alkyl betaines into their ester derivatives is seen as advantageous because the ester group can enhance reactivity and improve the solubility of less polar compounds. mdpi.com These esters are designed to be effective surface-active agents, meaning they preferentially adsorb at interfaces (e.g., air-water) and lower the surface tension of the system.

The characterization of these surfactants confirms their intended properties. Studies on a series of N-alkyl betaine ethyl ester chlorides (with alkyl chains of 6, 8, 10, and 12 carbons) show a clear relationship between the length of the hydrophobic tail and surface activity. As the alkyl chain length increases, the molecule becomes more effective at reducing surface tension. mdpi.comresearchgate.net This is a hallmark of surfactant behavior, driven by the increased tendency of longer hydrophobic chains to escape the aqueous environment by migrating to the surface. mdpi.com

Investigation of Micellar Formation and Aggregation Phenomena

Above a certain concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), surfactant molecules spontaneously self-assemble into organized aggregates called micelles. mdpi.comresearchgate.net This phenomenon is a defining characteristic of surfactants and is crucial for many of their applications. For alkyl betaine ester chlorides, the CMC has been determined using various techniques, including measurements of surface tension, density, and the speed of sound in their solutions. mdpi.com

Research findings indicate a strong dependence of the CMC on the molecular structure of the surfactant. A key finding is that the CMC decreases as the length of the hydrophobic alkyl chain increases. mdpi.com For N-alkyl betaine ethyl ester chlorides, adding two methylene (B1212753) groups to the alkyl chain decreases the CMC by a factor of two to three. mdpi.com This is because the greater hydrophobicity of the longer tail provides a stronger driving force for the molecules to aggregate and minimize their contact with water, thus initiating micellization at a lower concentration. mdpi.com

Interestingly, detailed investigations using dynamic light scattering (DLS) on the dodecyl (C12) homologue revealed the presence of two different types of micelles of varying sizes around the CMC, suggesting a more complex aggregation behavior than a simple one-step micellization process. mdpi.comresearchgate.netnih.gov Furthermore, the micellization characteristics of the C12 homologue were found to be nearly independent of temperature in the range of 15–45 °C. mdpi.comresearchgate.netnih.gov

The table below summarizes the Critical Micelle Concentration (CMC) values for a series of N-Alkyl Betaine Ethyl Ester Chlorides at 25°C, as determined by surface tension measurements.

| Compound | Alkyl Chain Length | CMC (mol·L⁻¹) |

|---|---|---|

| N-octyl Betaine Ethyl Ester Chloride (C₈BetC₂Cl) | 8 | 0.147 ± 0.003 |

| N-decyl Betaine Ethyl Ester Chloride (C₁₀BetC₂Cl) | 10 | 0.055 ± 0.003 |

| N-dodecyl Betaine Ethyl Ester Chloride (C₁₂BetC₂Cl) | 12 | 0.021 ± 0.001 |

Data sourced from a 2024 study on the physicochemical properties of N-alkyl betaine ethyl ester chlorides. mdpi.com

Application in Rheology Modification and Fluid Systems

The aggregation of surfactants into micelles can significantly alter the viscosity and flow properties (rheology) of a fluid system. Alkyl betaines are known to function as viscosity-increasing agents in aqueous solutions. cir-safety.org This capability extends to their ester derivatives. Studies measuring the viscosity of aqueous solutions of N-alkyl betaine ethyl ester chlorides have shown that viscosity changes with concentration, a behavior linked to the formation and interaction of micelles. mdpi.com

Emerging Applications in Organic Synthesis and Agrochemical Development

Beyond their role in surfactant science, betaine ester chlorides are being investigated for novel applications in chemical synthesis and agriculture, leveraging their unique chemical structures and properties derived from renewable resources.

Catalytic Roles in Esterification and Related Organic Transformations

A significant area of research has focused on the catalytic activity of betaine hydrochloride, the precursor to betaine esters, in organic reactions. google.com Specifically, it has been shown to be a highly effective catalyst for the esterification of glycerol, a bio-based co-product of the vegetable oil industry. rsc.org

Computational and experimental studies have elucidated a unique catalytic mechanism that differs from classical esterification pathways. rsc.org The research found that a glycine (B1666218) betaine hydrochloride cluster contains a non-dissociated HCl molecule within its structure. rsc.orgresearchgate.net This "trapped" HCl molecule acts as a proton relay, facilitating the reaction by creating a low-energy, six-membered ring transition state for both the initial nucleophilic addition and the subsequent water elimination steps. rsc.org This mechanism allows the reaction to proceed efficiently without an external catalyst or solvent, achieving high yields of glyceryl betaine esters (up to 90%). rsc.orgresearchgate.net This discovery positions betaine hydrochloride and its derivatives as promising, sustainable catalysts for green chemistry applications. rsc.org The mechanism has also been shown to be effective for betaines with longer carbon chains between the nitrogen atom and the carboxyl group. mdpi.com

Development as a Platform for Novel Agrochemical Formulations

The inherent surfactant properties of betaine esters make them attractive candidates for use in agrochemical formulations. Surfactants are critical components in this industry, where they function as adjuvants—substances added to a pesticide to enhance its effectiveness. brewerint.comerams.com Adjuvants can improve the performance of an active ingredient by acting as wetting agents, spreaders, or penetrants. erams.commichberk.com

While research into betaine esters specifically is an emerging field, the use of betaine and related surfactants in agriculture is established. Glycine betaine itself is used as a biostimulant to help crops resist environmental stress. fertilizantesyabonos.comdoraagri.com Formulations containing betaine surfactants have been patented for use as agricultural adjuvants. google.com These surfactants can lower the surface tension of spray droplets, allowing them to spread more effectively over the waxy surface of a leaf rather than beading up and rolling off. erams.com This improved coverage and contact can lead to better absorption of the active pesticide ingredient. erams.com Given their surface-active nature and derivation from renewable raw materials, betaine ester chlorides represent a promising platform for developing new, potentially biodegradable, and effective adjuvants for future agrochemical products. researchgate.netrsc.org

Reagent in Specialized Chemical Reactions

This compound, also known as methyl betainate chloride, serves as a crucial intermediate reagent in specialized chemical reactions, most notably in the synthesis of cationic biopolymers. uc.pt Its utility stems from its structure, which combines a reactive ester group with a permanently cationic quaternary ammonium group, allowing it to introduce this cationic charge into other molecules via esterification or transesterification. uc.ptnih.gov

One of the primary research applications for this compound is in the modification of polysaccharides, such as starch and cellulose, to produce cationic derivatives. uc.ptncsu.edu These modified biopolymers have attracted significant attention for their potential use as flocculants, paper strength additives, and in wastewater treatment, owing to their ability to interact with negatively charged substances. nih.govncsu.edu

The synthesis of starch betainate through transesterification is a well-documented example of this compound's role as a reagent. uc.ptgoogleapis.com In this process, this compound is first synthesized from its precursor, betaine hydrochloride, typically through esterification using methanol and an activating agent like thionyl chloride (SOCl₂). uc.ptgoogle.com The resulting this compound is then reacted with starch in a polar aprotic solvent. uc.ptgoogleapis.com This reaction effectively transfers the betaine group to the hydroxyl groups of the starch backbone, yielding starch betainate. uc.pt

Research has explored various conditions for this transesterification reaction to optimize the degree of substitution (DS), which defines the average number of hydroxyl groups substituted with betainate groups per anhydroglucose unit of the starch polymer. uc.pt

Table 1: Reaction Conditions for Transesterification of Starch with this compound

| Experiment | Catalyst System | Solvent | This compound / Anhydroglucose Unit Molar Ratio | Achieved Degree of Substitution (DS) | Reference |

|---|---|---|---|---|---|

| 1 | Alkaline (NaOH/ethanol pre-activation) | DMF | 2 | Up to 0.4 | uc.pt |

| 2 | Acidic (Sulfuric Acid) | DMF | 2 | Lower than alkaline method | uc.pt |

| 3 | Alkaline (NaOH/ethanol pre-activation) | DMSO | - | Variable | google.com |

| 4 | Acidic (Sulfamic Acid) | Ball Mill (Solvent-free) | - | Lower DS, but minimal starch degradation | uc.pt |

Detailed findings indicate that the reaction is sensitive to the choice of catalyst and solvent. uc.pt For instance, pre-activating the starch in an alkaline medium before reacting it with this compound in N,N-dimethylformamide (DMF) has been shown to achieve a degree of substitution as high as 0.4. uc.pt While acidic catalysts can also be used, they may lead to significant depolymerization (degradation) of the starch. uc.pt A solvent-free approach using a ball mill has also been investigated, which, while resulting in a lower degree of substitution, offers the advantage of minimizing polymer degradation. uc.pt

Similarly, this compound is a precursor for creating other betaine esters. The synthesis of various glycine betaine esters involves the initial formation of betaine hydrochloride, which is then esterified. google.com This highlights the role of betaine esters, including the methyl ester chloride, as a class of compounds used to modify other molecules. google.com The hydrolysis of this compound back to betaine hydrochloride using a catalyst demonstrates its utility as a reactive intermediate in synthetic pathways. chemicalbook.com

Another related application involves the in-situ activation of betaine using agents like p-toluenesulfonyl chloride (TsCl) to react with cellulose. ncsu.edu This process forms a highly reactive mixed anhydride (B1165640) intermediate, which then esterifies the cellulose. ncsu.edu While this method does not use pre-synthesized this compound, it follows a similar principle of activating a betaine derivative to facilitate its reaction with a polymer, further underscoring the importance of this chemical strategy in biopolymer modification. ncsu.edu

Future Research Perspectives and Interdisciplinary Integration

Development of Next-Generation Sustainable Synthetic Methodologies

Another promising avenue is the adoption of solvent-free reaction conditions, such as mechanochemistry through ball milling. This technique has shown potential in the synthesis of related compounds, like starch betainate, where Betaine (B1666868) Methyl Ester Chloride is an intermediate. uc.pt Ball milling is an eco-friendly approach that can enhance reaction rates and reduce or eliminate the need for hazardous solvents. uc.pt Future research will likely focus on adapting and optimizing these solvent-free methods for the direct synthesis of Betaine Methyl Ester Chloride, further minimizing the environmental footprint of its production.

In-depth Elucidation of Complex Reaction Intermediates and Catalytic Cycles

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing synthetic routes and developing more effective catalysts. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of betaine esterification. These studies have revealed that the reaction mechanism can deviate significantly from classical esterification pathways, such as those proposed by Watson and Ingold. mdpi.comresearchgate.net

For instance, in the acid-catalyzed esterification of betaine, it has been shown that protonated intermediates can be destabilized by intramolecular Coulombic repulsion between the two positive charges. mdpi.comresearchgate.net An alternative, lower-energy pathway, known as the Bachmann–Frapper mechanism, has been proposed. This mechanism involves a sequential process of nucleophilic addition and water elimination, where an undissociated acid molecule acts as a proton relay through a six-membered ring transition state. researchgate.netresearchgate.netrsc.org This "trapped" acid molecule facilitates the reaction by lowering the activation barriers. researchgate.netrsc.org

Further research in this area will likely involve a synergistic approach combining computational modeling with experimental validation to map out the complete energy profiles of different synthetic routes. This will enable the identification of key reaction intermediates, such as the tetrahedral intermediate (TI1) and the rearranged tetrahedral intermediate (TI2), and the precise role of catalysts in each step of the reaction. rsc.org A thorough understanding of these catalytic cycles will pave the way for the rational design of more efficient and selective catalysts.

Expansion of Advanced In-Situ Characterization Techniques

To gain deeper insights into the kinetics and mechanisms of this compound synthesis, the application of advanced in-situ characterization techniques is essential. These techniques allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction, providing a dynamic picture of the reaction as it occurs.

Interactive Table: In-Situ Characterization Techniques for Esterification Reactions

| Technique | Information Provided | Potential Application to this compound Synthesis |

| In-situ FTIR Spectroscopy | Real-time tracking of functional group changes, enabling the monitoring of reactant and product concentrations. | Can monitor the disappearance of the carboxylic acid peak and the appearance of the ester carbonyl peak to determine reaction kinetics. |

| In-situ Raman Spectroscopy | Provides complementary information to FTIR, particularly for symmetric bonds. Useful for monitoring changes in the carbon backbone and functional groups. | Can be used to follow the conversion of betaine hydrochloride to its methyl ester by tracking specific vibrational modes. |

| In-situ NMR Spectroscopy | Offers detailed structural information about species in the reaction mixture, allowing for the identification of intermediates and the quantification of all components. | Can provide unambiguous identification of reaction intermediates and byproducts, offering a comprehensive understanding of the reaction pathway. |

Future research will focus on integrating these in-situ techniques into continuous flow reactors to enable real-time process optimization and control. The data generated from these techniques will be invaluable for developing accurate kinetic models and for ensuring consistent product quality in industrial-scale production.

Rational Design and Tunable Synthesis of this compound Derivatives for Specific Applications

This compound serves as a versatile platform for the synthesis of a wide array of functional derivatives with tailored properties for specific applications. The ability to modify the structure of the betaine molecule opens up possibilities for creating novel surfactants, cryoprotective agents, and drug delivery vehicles. nih.govnih.govrsc.org

The rational design of these derivatives involves a deep understanding of structure-property relationships. For example, in the development of betaine-based surfactants, the length of the alkyl chain can be varied to fine-tune the hydrophilic-lipophilic balance (HLB), thereby controlling properties such as critical micelle concentration (CMC) and surface tension. mdpi.commdpi.comresearchgate.netscite.ai The introduction of different functional groups, such as hydroxyl or amide moieties, can further enhance the performance and biodegradability of these surfactants. researchgate.net

In the field of biomedicine, betaine derivatives are being explored for their potential in cancer treatment and as cytoprotective agents. nih.govrsc.org The modification of the betaine scaffold can lead to compounds with enhanced anticancer activity or the ability to mitigate the side effects of chemotherapy drugs. nih.gov Furthermore, the synthesis of polymeric betaines offers a route to advanced materials with applications in biotechnology and hydrometallurgy.

Future research will focus on developing synthetic methodologies that allow for precise control over the molecular architecture of these derivatives. This will involve the exploration of new catalytic systems and reaction conditions to achieve high selectivity and yield for the desired products.

Interactive Table: Examples of this compound Derivatives and Their Applications

| Derivative Class | Structural Modification | Potential Applications |

| Long-Chain Ester Surfactants | Esterification with fatty alcohols of varying chain lengths. | Personal care products, household cleaners, oilfield chemicals. google.comgoogle.com |

| Polymeric Betaines | Polymerization of betaine-containing monomers. | Drug delivery systems, biomimetic materials, water treatment. |

| Functionalized Esters | Introduction of additional functional groups (e.g., hydroxyl, ether) into the ester chain. | Cryoprotectants, specialized surfactants with enhanced properties. nih.govoup.com |

| Starch Betainate | Transesterification with starch. | Biodegradable plastics, paper additives, food ingredients. uc.pt |

Integration with Green Chemistry Principles for Environmentally Benign Chemical Processes

The synthesis of this compound and its derivatives provides a fertile ground for the implementation of the principles of green chemistry to create more sustainable and environmentally friendly chemical processes. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency throughout the entire product lifecycle.

A key aspect of this integration is the principle of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. nih.gov The development of catalytic routes that proceed with high selectivity and minimize the formation of byproducts is crucial in this regard. The use of renewable feedstocks, such as betaine derived from the sugar beet industry, aligns with the principle of utilizing renewable resources. researchgate.netrsc.org

The selection of reaction media is another critical consideration. The move towards safer solvents or, ideally, solvent-free conditions, as seen in mechanochemical synthesis, significantly reduces the environmental impact of the process. mit.edu When solvents are necessary, the use of green solvents with low toxicity and high biodegradability is preferred.

Energy efficiency is also a major focus. The development of catalytic systems that operate under milder conditions (lower temperature and pressure) can significantly reduce the energy consumption of the synthesis. Continuous flow processes can also be more energy-efficient than batch processes due to improved heat and mass transfer. mit.edu

Finally, a holistic view of the environmental impact of the entire process is being increasingly adopted through Life Cycle Assessment (LCA) . mdpi.comupc.edureading.ac.uk LCA provides a framework for evaluating the environmental burdens associated with a product, process, or activity by identifying and quantifying the energy and materials used and the wastes released to the environment. This "gate-to-gate" or "cradle-to-grave" analysis helps in identifying environmental hotspots in the synthesis of this compound and its derivatives, guiding the development of more sustainable and environmentally benign chemical processes.

Q & A

Q. What are the optimal conditions for synthesizing Betaine Methyl Ester Chloride (MeBetCl) in laboratory settings?

MeBetCl is synthesized via esterification of betaine hydrochloride using methanol under acidic catalysis. Key variables include solvent polarity (e.g., methanol or tert-butyl alcohol), temperature (room temperature vs. reflux), and reaction time. Polar protic solvents like methanol favor betaine formation, while aprotic solvents may lead to esterification side reactions . Characterization via elemental analysis and infrared spectroscopy (DRIFT) is recommended to confirm purity and structural integrity .

Q. Which analytical techniques are most reliable for characterizing MeBetCl purity and stability?

High-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying MeBetCl purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation, particularly for distinguishing esterification products. Elemental analysis (e.g., CHNS) validates molecular composition, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. How does MeBetCl function as a methyl donor in biochemical pathways compared to choline chloride?

MeBetCl donates methyl groups via the transmethylation pathway, bypassing the oxidation step required for choline chloride. This makes it 1.2–3.8× more efficient in methionine synthesis. However, choline remains essential for phosphatidylcholine production, necessitating baseline dietary choline in metabolic studies .